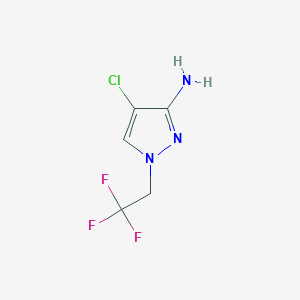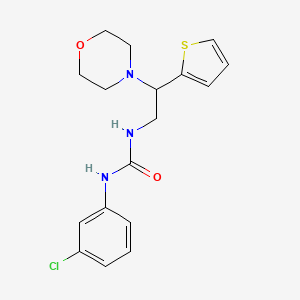
4-Chloro-1-(2,2,2-trifluoroethyl)-1H-pyrazol-3-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Chloro-1-(2,2,2-trifluoroethyl)-1H-pyrazol-3-amine (CFTPA) is a small organic molecule with a molecular weight of 197.53 g/mol. CFTPA has been studied extensively in scientific research due to its potential applications in chemical synthesis, drug discovery, and biochemistry. CFTPA is a promising compound for many applications, as it has a wide range of properties, including low toxicity, low volatility, and high solubility in aqueous and organic solvents.
Wissenschaftliche Forschungsanwendungen
Synthesis of Pyrazole Derivatives
The synthesis of pyrazole derivatives, including those substituted at various positions on the pyrazole ring, has been a significant area of research. For example, the synthesis of 4-amino-substituted pyrazolo[1,5-a][1,3,5]triazin-2-amines has been achieved using the trichloromethyl moiety as a leaving group in nucleophilic substitutions. These compounds were identified as CGRP receptor antagonists, highlighting their potential in drug discovery (Lim, Dolzhenko, & Dolzhenko, 2014).
Chemoselective Amination
The chemoselectivity in the amination of 4-chloroquinazolines with 3-amino-1H-pyrazoles has been studied, demonstrating selective amination with the cyclic secondary amino group of 3-amino-1H-pyrazoles under specific conditions. This research contributes to the field of synthetic chemistry by offering methods for selective functionalization of compounds (Shen et al., 2010).
Oxidation Processes
The use of 4-(p-Chloro)phenyl-1,2,4-triazole-3,5-dione as an effective oxidizing agent for converting 1,3,5-trisubstituted pyrazolines to their corresponding pyrazoles under mild conditions showcases an efficient oxidation process relevant to the modification of pyrazole-based structures (Zolfigol et al., 2006).
Dinuclear Metal Complexes
Research on pyrazole-based ligands has led to the synthesis of dinuclear cobalt(II) complexes, which have potential applications in catalysis and materials science. These complexes are synthesized using pyrazole ligands with chelating side arms, indicating the utility of pyrazole derivatives in forming complex metal-organic structures (Meyer et al., 1997).
Enzyme Inhibition Studies
Tertiary amine derivatives of chlorochalcone, including pyrazole derivatives, have been studied for their inhibitory activity against acetylcholinesterase (AChE) and buthylcholinesterase (BuChE). These studies not only contribute to understanding the biological activities of pyrazole derivatives but also to the development of potential therapeutic agents (Gao et al., 2016).
Eigenschaften
IUPAC Name |
4-chloro-1-(2,2,2-trifluoroethyl)pyrazol-3-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5ClF3N3/c6-3-1-12(11-4(3)10)2-5(7,8)9/h1H,2H2,(H2,10,11) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEGWHDOWQAVIAF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=NN1CC(F)(F)F)N)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5ClF3N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.56 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-1-(2,2,2-trifluoroethyl)-1H-pyrazol-3-amine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-benzyl-2-[[4-(2,5-dimethylphenyl)-5-[(2,4-dioxo-1H-pyrimidin-6-yl)methyl]-1,2,4-triazol-3-yl]sulfanyl]acetamide](/img/structure/B2957038.png)




![2-[4-(3-Hydroxypyrrolidin-1-yl)piperidin-1-yl]pyridine-4-carbonitrile](/img/structure/B2957046.png)

![1-(4-{3-[4-(4-Chlorophenyl)piperazin-1-yl]-2-hydroxypropoxy}phenyl)propan-1-one](/img/structure/B2957048.png)


![4-(4-(6-Cyclopropylpyridazin-3-yl)piperazin-1-yl)-2-methylpyrazolo[1,5-a]pyrazine](/img/structure/B2957052.png)
![(E)-N-[(5,6-Difluoro-1H-indol-3-yl)methyl]-4-(dimethylamino)but-2-enamide](/img/structure/B2957053.png)
![3-(2-methoxyphenyl)-9-(pyridin-4-ylmethyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2957054.png)